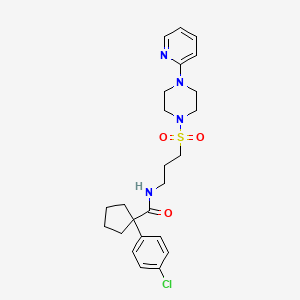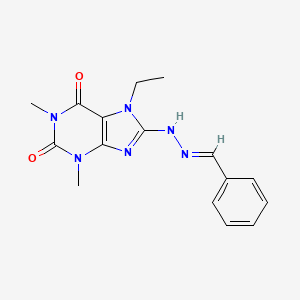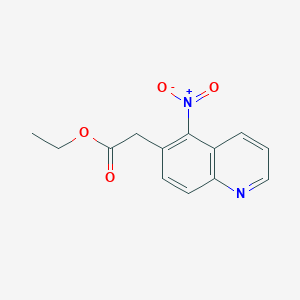![molecular formula C13H18N6O2 B2981435 N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 946306-73-6](/img/structure/B2981435.png)
N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of significant interest due to its unique structural attributes and potential applications in various fields. This compound is composed of a cyclohexyl group, a triazolopyrimidine ring, and an acetamide linkage, which together contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic synthesis. The preparation begins with the formation of the triazolopyrimidine core, followed by the introduction of the cyclohexyl group and the acetamide moiety. Common reagents and conditions include cyclohexylamine, acetyl chloride, and catalytic amounts of acids or bases to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimized reaction conditions to enhance yield and purity. These conditions could include high-pressure reactors, controlled temperature settings, and the use of automated systems to manage reagent addition and reaction time efficiently.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction processes could potentially target the carbonyl groups within the compound, reducing them to alcohols.
Substitution: The triazolopyrimidine ring is susceptible to nucleophilic substitution reactions, which can modify the functional groups attached to it.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions typically involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions may utilize reagents such as alkyl halides or nitrating agents under appropriate solvent and temperature conditions.
Major Products: The major products of these reactions are usually derivatives of the original compound with modified functional groups, enhancing or altering its chemical properties for further applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound's unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It is often used in the development of new materials and catalysts.
Biology: N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential as a pharmaceutical agent due to its ability to interact with specific biological targets, possibly leading to new treatments for various diseases.
Industry: It has applications in the development of agrochemicals, dyes, and other industrial products where specific chemical reactivity is desired.
Wirkmechanismus
The mechanism of action for N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, depending on the context. For instance, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or inhibit essential enzyme functions.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, such as other triazolopyrimidine derivatives, N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide stands out due to its unique combination of functional groups. This uniqueness enhances its reactivity and potential for diverse applications. Similar compounds include:
3-methyl-7-oxo-1,2,3-triazolo[4,5-d]pyrimidin-6(7H)-yl)-acetamides
Cyclohexyl derivatives of pyrimidines and triazoles
These compounds share structural similarities but differ in their specific functional groups and, consequently, their chemical behavior and applications.
Conclusion
This compound is a compound with remarkable potential in various scientific and industrial fields. Its synthesis, reactions, and applications underscore its importance and the ongoing interest in its study.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-18-12-11(16-17-18)13(21)19(8-14-12)7-10(20)15-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAXKYJVCPUNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)NC3CCCCC3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2981355.png)

![1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2981360.png)
![1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2981364.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2981366.png)
![4-({[2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetamido]imino}methyl)phenyl 3-nitrobenzoate](/img/structure/B2981367.png)
![2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2981369.png)
![N-(3,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2981370.png)
![ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2981371.png)
![Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine](/img/structure/B2981373.png)
![5-(Oxan-4-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2981374.png)
